3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide
Description
3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a benzamide group, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C25H23ClN2O3 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-30-18-10-7-16(8-11-18)20(21-15-27-23-6-4-3-5-19(21)23)14-28-25(29)17-9-12-24(31-2)22(26)13-17/h3-13,15,20,27H,14H2,1-2H3,(H,28,29) |
InChI Key |
UOUDBTVFMAZIHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves coupling the indole derivative with 4-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors, which play a role in modulating mood, cognition, and perception . Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromeme-3-carbonitrile: Used in multicomponent reactions for the synthesis of biologically active molecules.
Uniqueness
3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and benzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
